N-ethyl-3-methoxybenzamide
Description
N-Ethyl-3-methoxybenzamide (C₁₀H₁₃NO₂) is a substituted benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzoyl ring and an ethyl group (-CH₂CH₃) attached to the nitrogen atom. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility profiles, and capacity to act as directing groups in catalysis .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-3-methoxybenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(12)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
HTGKXUZEDPDFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-ethyl-3-methoxybenzamide, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Binding
- The ethyl group in this compound likely enhances lipophilicity compared to the hydroxyalkyl group in , which improves solubility but reduces directing-group efficacy in catalysis.
- Halogenation (e.g., iodine in ) introduces steric bulk and radioimaging utility but reduces metabolic stability.
- Heterocyclic substituents (e.g., benzoxazolyl in ) increase molecular rigidity and π-π interactions, favoring solid-state packing or target binding.
Pharmacological Applications The piperidinyl-ethyl-iodo analog () demonstrates sigma receptor targeting, suggesting that this compound could be modified for diagnostic or therapeutic roles.
Synthetic Methodologies
- This compound can likely be synthesized via amide coupling between 3-methoxybenzoic acid derivatives and ethylamine, analogous to methods in .
- Comparatively, multi-step syntheses (e.g., hydrazide intermediates in ) are required for more complex analogs like benzoxazolyl derivatives.
Physicochemical Properties
- The methoxy group universally enhances solubility in polar solvents but may reduce membrane permeability compared to methyl or halogen substituents.
- Molecular weight variations (e.g., 269.3 vs. 374.39) influence bioavailability, with heavier analogs () more suited to agrochemicals than drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
